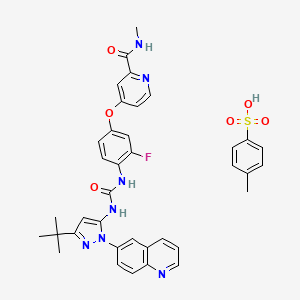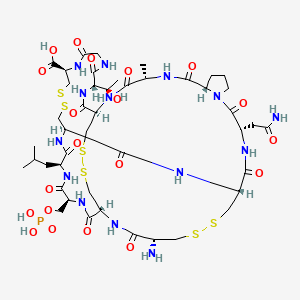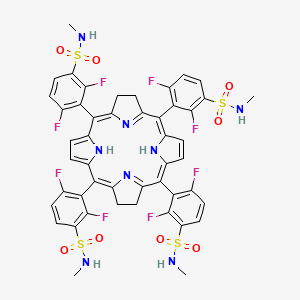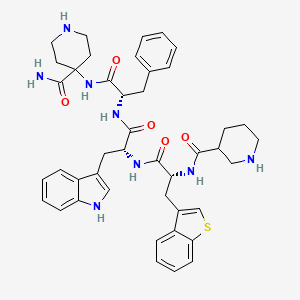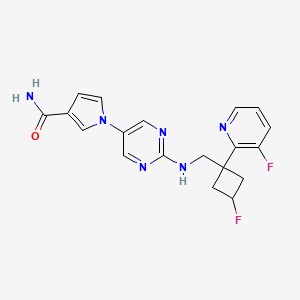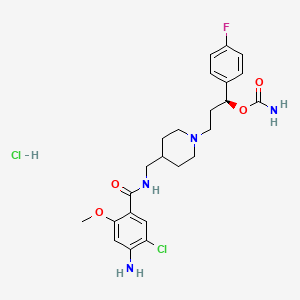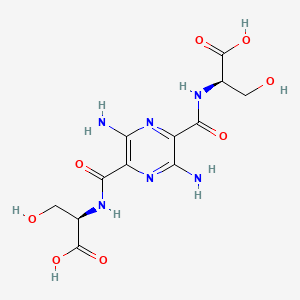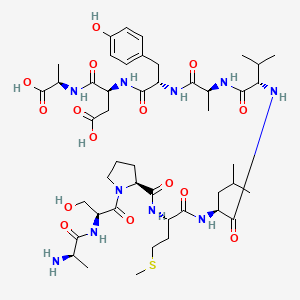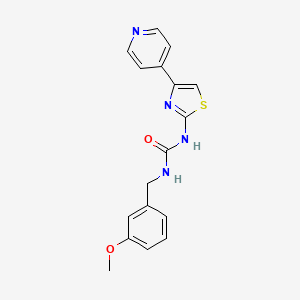
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Vue d'ensemble
Description
RKI-1313 is an inhibitor of Rho-associated kinase 1 (ROCK1) and 2 (IC50s = 34 and 8 µM, respectively). It has been used as a negative control for the ROCK inhibitor RKI-1447.
RKI-1313 Negative control for RKI-1447 (GLXC-05200) which is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer.
Applications De Recherche Scientifique
Glycogen Synthase Kinase 3β Inhibitor
A derivative of this compound, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), is known as a glycogen synthase kinase 3β (GSK-3β) inhibitor. This property is significant because GSK-3β plays a role in numerous cellular processes and has implications in diseases like Alzheimer's and bipolar disorder (Lough et al., 2010).
Potential in Anticancer and Neurodegenerative Therapies
The compound AR-A014418, which is closely related to the query compound, shows potential in therapies against cancer cell, nociceptive pain, and neurodegenerative disorders. It's been synthesized with deuterium labeling for better LC–MS analysis in pharmacokinetic studies (Liang et al., 2020).
Radiolabeling for PET Studies
Radiolabeling of AR-A014418 with carbon-11 has been explored for positron emission tomography (PET) studies. This approach is vital for studying the brain penetration and pharmacodynamics of GSK-3β inhibitors, although the compound exhibited poor brain penetration in these studies (Vasdev et al., 2005).
Anticancer Agents with Reduced Toxicity
Derivatives of the compound have shown potential as anticancer agents with low toxicity. These derivatives act as PI3K inhibitors, significant in cancer treatment, and have been tested for their antiproliferative activities against various cancer cell lines (Xie et al., 2015).
Fungicidal Activities
Another derivative, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, has exhibited excellent fungicidal activities against various fungi, illustrating the broad potential of these compounds in agriculture and possibly in treating fungal infections (Song et al., 2008).
Antimicrobial Properties
Pyridine derivatives, such as those synthesized from benzothiazoles and pyridine-3-carboxylic acid, have shown variable and modest antimicrobial activity against bacterial and fungal strains. This points to the potential use of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-4-2-3-12(9-14)10-19-16(22)21-17-20-15(11-24-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUKYUIVYKXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)
